molecular formula C18H18FN3O B10871817 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea

Cat. No.: B10871817
M. Wt: 311.4 g/mol
InChI Key: VOBIFOJOSGVZOJ-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoroindole and 4-methylphenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.

    Procedure: The 5-fluoroindole is first reacted with an alkylating agent to introduce the ethyl group at the nitrogen position. This intermediate is then reacted with 4-methylphenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and signaling pathways.

    Chemical Biology: It serves as a tool compound to study the role of indole derivatives in biological systems.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity. The compound can influence signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of a urea group.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a different substituent on the indole ring.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea is unique due to the presence of both the fluorine atom and the urea group, which confer distinct chemical and biological properties. The combination of these features enhances its potential as a therapeutic agent and a research tool.

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C18H18FN3O/c1-12-2-5-15(6-3-12)22-18(23)20-9-8-13-11-21-17-7-4-14(19)10-16(13)17/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)

InChI Key

VOBIFOJOSGVZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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